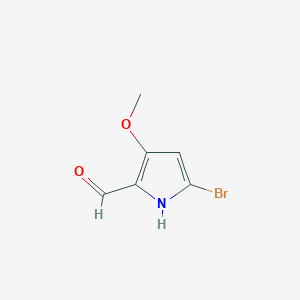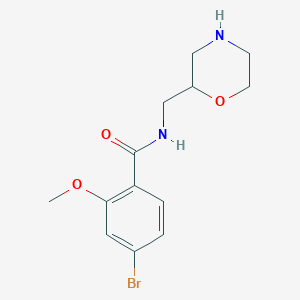
2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine, also known as DFQMNE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine is not fully understood. However, it has been suggested that this compound may act as a serotonin and norepinephrine reuptake inhibitor, similar to antidepressant drugs such as fluoxetine and venlafaxine.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant-like effects. This compound has also been found to increase the levels of dopamine in the prefrontal cortex, which may be responsible for its potential use as a fluorescent probe for imaging neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine in lab experiments is its potential use as a fluorescent probe for imaging neuronal activity. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine. One direction is to further investigate its antidepressant-like effects and potential use as a therapeutic agent for depression. Another direction is to explore its potential use as a fluorescent probe for imaging neuronal activity in vivo. Additionally, further research could be conducted to investigate the potential use of this compound as a derivatizing agent for the analysis of other biomolecules, such as lipids and carbohydrates.
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and potential therapeutic applications.
Synthesemethoden
2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine can be synthesized through a multistep process that involves the reaction of 2,2-difluoroethylamine with quinoxaline-6-carboxaldehyde. The resulting product is then reduced with sodium borohydride to obtain this compound. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine has been studied for its potential applications in various fields, including pharmacology, neuroscience, and analytical chemistry. In pharmacology, this compound has been found to exhibit antidepressant-like effects in animal models. In neuroscience, this compound has been investigated for its potential use as a fluorescent probe for imaging neuronal activity. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids and peptides.
Eigenschaften
IUPAC Name |
2,2-difluoro-N-(quinoxalin-6-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-11(13)7-14-6-8-1-2-9-10(5-8)16-4-3-15-9/h1-5,11,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJUWDGRBLXBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CNCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)
![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)

![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)

